molecular formula CH3BCl2O2 B13569884 (Dichloromethyl)boronic acid CAS No. 62260-98-4

(Dichloromethyl)boronic acid

Cat. No.: B13569884
CAS No.: 62260-98-4
M. Wt: 128.75 g/mol
InChI Key: DKRMKJKQCXCUGJ-UHFFFAOYSA-N
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Description

(Dichloromethyl)boronic acid is an organoboron compound characterized by the presence of a dichloromethyl group attached to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (Dichloromethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of dichloromethyl lithium with boron trihalides, followed by hydrolysis to yield the boronic acid derivative. Another method includes the use of dichloromethyl magnesium chloride (Grignard reagent) reacting with boron esters, followed by acidic workup to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (Dichloromethyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic esters or boronic acids with different substituents.

    Reduction: Reduction reactions can convert it into simpler boronic acid derivatives.

    Substitution: It participates in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products Formed: The major products formed from these reactions include various boronic esters, boronic acids, and substituted boronic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which (dichloromethyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications and enzyme inhibition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: (Dichloromethyl)boronic acid is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity compared to other boronic acids. For instance, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, while this compound offers unique advantages in specific synthetic applications due to its reactivity with nucleophiles and ability to form stable boronate complexes .

Properties

IUPAC Name

dichloromethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BCl2O2/c3-1(4)2(5)6/h1,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMKJKQCXCUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509566
Record name (Dichloromethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62260-98-4
Record name (Dichloromethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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